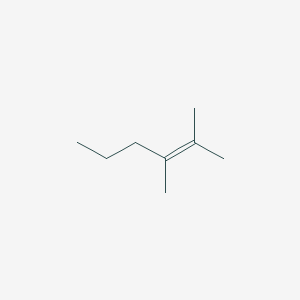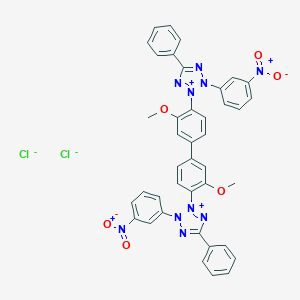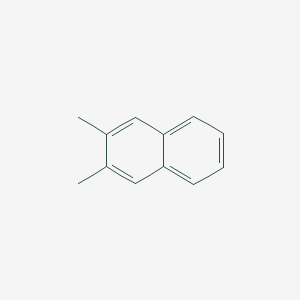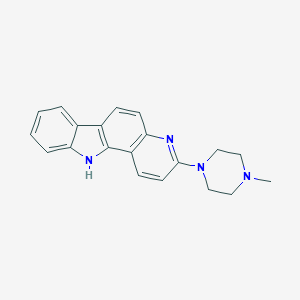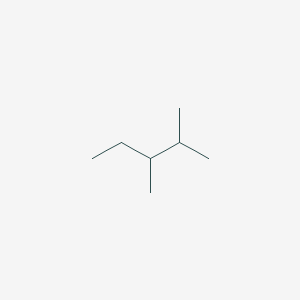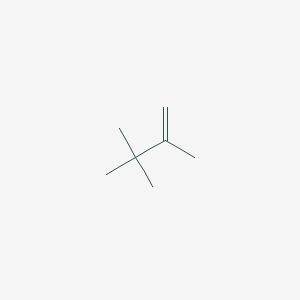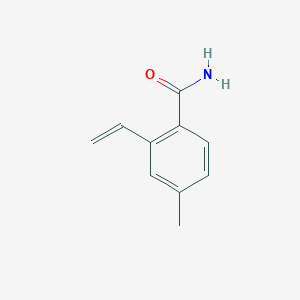
2-Ethenyl-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-4-methylbenzamide, also known as N-phenylacrylamide, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol. It is a white crystalline substance that is soluble in organic solvents such as ethanol, methanol, and chloroform. In
Mécanisme D'action
The mechanism of action of 2-Ethenyl-4-methylbenzamide is not fully understood, but it is believed to interact with various biomolecules in the body, such as proteins and nucleic acids. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
2-Ethenyl-4-methylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antioxidant properties. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Ethenyl-4-methylbenzamide in lab experiments is its relatively simple synthesis method and high yield. Additionally, it has been shown to have various biological activities, making it a promising starting material for the synthesis of new organic compounds. However, one of the limitations is its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are numerous future directions for the study of 2-Ethenyl-4-methylbenzamide. One direction is the synthesis of new organic compounds based on this compound, which may have enhanced biological activities. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential applications of this compound in drug delivery systems and tissue engineering should be explored. Finally, the toxicity of this compound should be further investigated, and appropriate safety measures should be taken in its handling and storage.
Conclusion:
In conclusion, 2-Ethenyl-4-methylbenzamide is a promising chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its synthesis method is relatively simple, and it has been shown to have various biological activities, making it a promising starting material for the synthesis of new organic compounds. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, the potential applications of this compound in drug delivery systems and tissue engineering should be explored.
Méthodes De Synthèse
The synthesis of 2-Ethenyl-4-methylbenzamide can be achieved through various methods, including the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with ammonia or hydroxylamine, the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with primary amines, or the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with hydrazine hydrate. One of the most commonly used methods is the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with ammonia, which yields 2-Ethenyl-4-methylbenzamide in good yield and purity.
Applications De Recherche Scientifique
2-Ethenyl-4-methylbenzamide has been extensively studied for its potential applications in various scientific fields. It has been used as a monomer in the synthesis of polymers, such as poly(2-Ethenyl-4-methylbenzamidelamide), which has temperature-responsive properties. This polymer has been used in drug delivery systems, tissue engineering, and other biomedical applications. Additionally, 2-Ethenyl-4-methylbenzamide has been used as a starting material in the synthesis of various organic compounds, such as N-arylacrylamides and N-arylpyrroles, which have shown promising biological activities, including anticancer and antimicrobial properties.
Propriétés
Numéro CAS |
131002-07-8 |
|---|---|
Nom du produit |
2-Ethenyl-4-methylbenzamide |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
2-ethenyl-4-methylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-3-8-6-7(2)4-5-9(8)10(11)12/h3-6H,1H2,2H3,(H2,11,12) |
Clé InChI |
XBUCQGODLSJQGP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)N)C=C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)N)C=C |
Synonymes |
Benzamide, 2-ethenyl-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





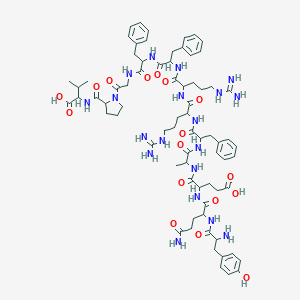
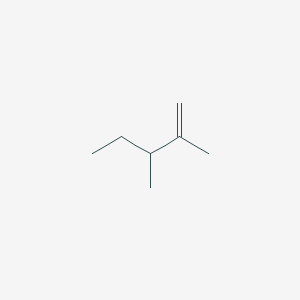

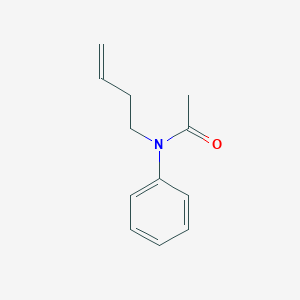
![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)
